molecular formula C11H10O3 B3051813 p-Formylphenyl methacrylate CAS No. 36195-33-2

p-Formylphenyl methacrylate

Cat. No.: B3051813
CAS No.: 36195-33-2
M. Wt: 190.19 g/mol
InChI Key: NBKFKDJHUNQQKY-UHFFFAOYSA-N
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Description

p-Formylphenyl methacrylate: is an organic compound with the molecular formula C11H10O3 4-formylphenyl methacrylate . This compound is a derivative of methacrylic acid and contains a formyl group attached to the para position of the phenyl ring. It is primarily used in the synthesis of polymers and copolymers due to its reactive methacrylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Formylphenyl methacrylate typically involves the esterification of 4-hydroxybenzaldehyde with methacrylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Reactants:

    • 4-hydroxybenzaldehyde
    • Methacrylic acid chloride
    • Triethylamine
    • Acetonitrile (solvent)
  • Reaction Conditions:

    • The reaction mixture is cooled to 0°C using an ice-methanol bath.
    • Methacrylic acid chloride is added dropwise to the solution of 4-hydroxybenzaldehyde and triethylamine in acetonitrile.
    • The reaction is allowed to proceed for 2 hours.
    • The product is extracted using water and ethyl acetate, followed by purification through silica gel column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: p-Formylphenyl methacrylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methacrylate group can participate in polymerization reactions to form homopolymers or copolymers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.

Major Products:

    Oxidation: 4-carboxyphenyl methacrylate.

    Reduction: 4-hydroxymethylphenyl methacrylate.

    Polymerization: Poly(this compound) and copolymers with other methacrylates.

Scientific Research Applications

p-Formylphenyl methacrylate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as thermal stability and mechanical strength.

    Biomedicine: Utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility.

    Material Science: Employed in the fabrication of advanced materials for coatings, adhesives, and optical devices.

    Environmental Science: Applied in the creation of environmentally friendly polymers from renewable sources.

Mechanism of Action

The mechanism of action of p-Formylphenyl methacrylate primarily involves its reactivity as a methacrylate ester The methacrylate group undergoes free radical polymerization, forming long polymer chainsThis versatility makes it a valuable building block in the synthesis of advanced materials .

Comparison with Similar Compounds

    Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and impact resistance.

    Ethyl methacrylate: Similar to methyl methacrylate but with slightly different physical properties due to the ethyl group.

    Butyl methacrylate: Used in the production of flexible and durable polymers.

Uniqueness of p-Formylphenyl methacrylate:

  • The presence of the formyl group in this compound allows for additional chemical modifications, making it more versatile than other methacrylate esters.
  • Its ability to form functional polymers with specific properties makes it unique in applications requiring tailored material characteristics .

Properties

IUPAC Name

(4-formylphenyl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-7H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKFKDJHUNQQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189760
Record name p-Formylphenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36195-33-2
Record name 4-Formylphenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36195-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Formylphenyl methacrylate
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Record name p-Formylphenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-formylphenyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-FORMYLPHENYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98MGL3QL2K
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Synthesis routes and methods

Procedure details

To 61 g of 4-hydroxybenzaldehyde, 400 ml of acetonitrile and 84 ml of triethylamine were added to effect the dissolution. The resulting solution was cooled to 0° C. by ice-methanol and thereto 48.4 ml of methacrylic acid chloride was gradually added dropwise. After 2 hours, the reaction solution was extracted by liquid separation with water and ethyl acetate and then subjected to silica gel column chromatography to produce the objective compound. The objective compound obtained was immediately used in the following reaction.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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